molecular formula C9H6Cl4N2O3 B14431707 2,4,5-Trichlorophenyl (2-chloroethyl)nitrosocarbamate CAS No. 80354-51-4

2,4,5-Trichlorophenyl (2-chloroethyl)nitrosocarbamate

Cat. No.: B14431707
CAS No.: 80354-51-4
M. Wt: 332.0 g/mol
InChI Key: WJSDAFAYDXCQLE-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl (2-chloroethyl)nitrosocarbamate is a chemical compound with the molecular formula C9H7Cl4NO2. It is known for its unique structure, which includes a trichlorophenyl group and a nitrosocarbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl (2-chloroethyl)nitrosocarbamate typically involves the reaction of 2,4,5-trichlorophenol with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored to maintain consistency and yield. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl (2-chloroethyl)nitrosocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

2,4,5-Trichlorophenyl (2-chloroethyl)nitrosocarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitrosocarbamate derivatives.

    Industry: Utilized in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl (2-chloroethyl)nitrosocarbamate involves its interaction with cellular components. The nitrosocarbamate moiety can undergo metabolic activation to form reactive intermediates that interact with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s molecular targets include enzymes involved in detoxification pathways and DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenol: A precursor in the synthesis of 2,4,5-Trichlorophenyl (2-chloroethyl)nitrosocarbamate.

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar trichlorophenyl group.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar structure but fewer chlorine atoms.

Uniqueness

This compound is unique due to its nitrosocarbamate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2,4,5-trichlorophenyl) N-(2-chloroethyl)-N-nitrosocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl4N2O3/c10-1-2-15(14-17)9(16)18-8-4-6(12)5(11)3-7(8)13/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSDAFAYDXCQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)N(CCCl)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl4N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318690
Record name 2,4,5-Trichlorophenyl (2-chloroethyl)nitrosocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80354-51-4
Record name NSC334039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-Trichlorophenyl (2-chloroethyl)nitrosocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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